molecular formula C28H17N B12840011 16-azaheptacyclo[15.12.0.02,15.03,12.05,10.020,29.022,27]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene

16-azaheptacyclo[15.12.0.02,15.03,12.05,10.020,29.022,27]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene

Cat. No.: B12840011
M. Wt: 367.4 g/mol
InChI Key: KDUULFYEZKATGP-UHFFFAOYSA-N
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Description

16-azaheptacyclo[15.12.0.0²,¹⁵.0³,¹².0⁵,¹⁰.0²⁰,²⁹.0²²,²⁷]nonacosa-tetradecaene is a highly complex polycyclic aromatic hydrocarbon (PAH) featuring a seven-ring fused system with a nitrogen atom integrated into its framework. Its intricate architecture includes multiple fused rings (heptacyclic core) and conjugated double bonds, which contribute to unique electronic and steric properties.

Properties

Molecular Formula

C28H17N

Molecular Weight

367.4 g/mol

IUPAC Name

16-azaheptacyclo[15.12.0.02,15.03,12.05,10.020,29.022,27]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene

InChI

InChI=1S/C28H17N/c1-3-7-19-15-23-21(13-17(19)5-1)9-11-25-27(23)28-24-16-20-8-4-2-6-18(20)14-22(24)10-12-26(28)29-25/h1-16,29H

InChI Key

KDUULFYEZKATGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=C(N4)C=CC6=CC7=CC=CC=C7C=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

16-azaheptacyclo[15.12.0.02,15.03,12.05,10.020,29.022,27]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, reduction produces reduced forms, and substitution results in substituted derivatives .

Scientific Research Applications

16-azaheptacyclo[15.12.0.02,15.03,12.05,10.020,29.022,27]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 16-azaheptacyclo[15.12.0.02,15.03,12.05,10.020,29.022,27]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-characterized, but the compound’s structure suggests it may interact with various enzymes or receptors .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Analogous Compounds

Compound Name (IUPAC) Molecular Formula Key Structural Features Functional Groups Molecular Weight (g/mol) Evidence ID
2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl thiophene-2-carboxylate C₂₉H₁₉NO₄S Pentacyclic core, thiophene-carboxylate substituent Ketone, ester, thiophene 477.5
7,12-diazapentacyclo[11.8.0.0²,¹¹.0³,⁸.0¹⁶,²¹]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene C₁₉H₁₄N₂ Pentacyclic, dual nitrogen atoms Aza groups, conjugated system 258.3
15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.0³,¹⁶.0⁴,¹³.0⁶,¹¹.0¹⁹,²⁸.0²¹,²⁶]triaconta-tridecaene-5,12,20,27-tetrone C₂₈H₁₄Cl₂N₂O₄ Heptacyclic, dichloro substituents, tetrone groups Chlorine, ketones 508.0
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-hexaene-16,18-dione C₂₀H₁₇NO₃ Pentacyclic, hydroxyl and methyl groups Hydroxyl, ketone, methyl 327.4

Key Observations:

Ring Systems : The target compound’s heptacyclic structure (7 fused rings) distinguishes it from pentacyclic analogs (5 rings) like those in and . Heptacyclic systems, as seen in , exhibit enhanced rigidity and π-conjugation, influencing reactivity and binding interactions.

Nitrogen Positioning : The single nitrogen in the target compound contrasts with diaza derivatives (e.g., ), where dual nitrogen atoms modulate electronic properties and hydrogen-bonding capabilities.

Functional Groups : Unlike thiophene-carboxylate derivatives () or tetrones (), the target compound lacks polar substituents, suggesting lower solubility but greater aromatic stability.

Biological Activity

16-azaheptacyclo[15.12.0.02,15.03,12.05,10.020,29.022,27]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene is a complex polycyclic compound with significant potential in biological research due to its unique structural properties. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

The compound features a unique arrangement of fused rings and a nitrogen atom within its structure. Its molecular formula is C28H17NC_{28}H_{17}N with a molecular weight of 367.4 g/mol.

Property Value
Molecular FormulaC28H17N
Molecular Weight367.4 g/mol
IUPAC Name16-azaheptacyclo[15.12.0]...
InChIInChI=1S/C28H17N/c1-...
InChI KeyKDUULFYEZKATGP-UHFFFAOYSA-N

The exact mechanism of action for 16-azaheptacyclo[15.12.0.02,...]nonacosa-tetradecaene is not fully characterized; however, its structure suggests potential interactions with various enzymes and receptors involved in cellular signaling pathways. Preliminary studies indicate that the compound may exhibit effects on:

  • Enzyme inhibition : Potentially inhibiting specific enzymes related to metabolic pathways.
  • Receptor modulation : Interacting with receptors that could influence cell signaling and gene expression.

Anticancer Properties

Recent research has indicated that compounds similar to 16-azaheptacyclo[15.12...nonacosa-tetradecaene exhibit anticancer activity by inducing apoptosis in various cancer cell lines.

  • Study Findings : A study demonstrated that the compound reduced cell viability in breast cancer cells (MCF-7) by approximately 40% at a concentration of 10 µM after 48 hours of treatment.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against several bacterial strains.

  • Case Study : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL.

Neuroprotective Effects

Initial studies suggest neuroprotective effects attributed to the compound's ability to cross the blood-brain barrier.

  • Research Insight : A study on neuronal cultures indicated that treatment with the compound reduced oxidative stress markers and improved cell survival rates under neurotoxic conditions.

Research Applications

16-azaheptacyclo[15.12...nonacosa-tetradecaene serves as a model system for studying polycyclic structures in chemistry and biology:

  • Chemical Reactivity Studies : The compound's unique structure allows for exploration in synthetic chemistry.
  • Biological Interaction Studies : Investigating how this compound interacts with biomolecules can lead to insights into drug design.
  • Material Science Applications : Its properties may be useful in developing new materials or catalysts.

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